[3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone
Description
Chemical Structure and Properties The compound [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone (IUPAC: 1-[3-(chloromethyl)benzoyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine) is a piperazine-based methanone derivative with a chloromethylphenyl group and a trifluoromethyl-substituted pyridine ring. Its molecular formula is C₁₈H₁₇ClF₃N₃O, with a molecular weight of 383.80 g/mol . Key structural features include:
- A piperazine ring linked to a trifluoromethylpyridinyl group at position 2 of the pyridine.
- A chloromethylphenyl group attached via a methanone bridge.
- The presence of trifluoromethyl (-CF₃) and chloromethyl (-CH₂Cl) substituents, which enhance lipophilicity and reactivity, respectively.
Safety and Handling
Safety protocols for this compound emphasize avoiding heat, sparks, and open flames (P210) and restricting access to children (P102). Proper handling requires prior review of safety guidelines (P201, P202) .
Properties
IUPAC Name |
[3-(chloromethyl)phenyl]-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O/c19-12-13-3-1-4-14(11-13)17(26)25-9-7-24(8-10-25)16-15(18(20,21)22)5-2-6-23-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVTUIAKFNIANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)C3=CC=CC(=C3)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chloromethylphenyl intermediate: This can be achieved through the chloromethylation of phenyl compounds using reagents such as formaldehyde and hydrochloric acid.
Synthesis of the trifluoromethylpyridinyl piperazine: This involves the reaction of 3-(trifluoromethyl)pyridine with piperazine under controlled conditions.
Coupling of intermediates: The final step involves coupling the chloromethylphenyl intermediate with the trifluoromethylpyridinyl piperazine under suitable conditions, often using a base such as potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: The aromatic and heterocyclic rings can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of Chloromethylphenyl Intermediate : Achieved through chloromethylation using reagents like formaldehyde and hydrochloric acid.
- Synthesis of Trifluoromethylpyridinyl Piperazine : This involves the reaction of 3-(trifluoromethyl)pyridine with piperazine.
- Coupling Reaction : The final step couples the two intermediates under basic conditions, often using potassium carbonate as a base in an appropriate solvent .
Medicinal Chemistry
The compound exhibits potential as a lead molecule in drug discovery, particularly for:
- Anticancer Agents : Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer cell proliferation, making it a candidate for further development as an anticancer drug.
- Antimicrobial Activity : Its structural components may allow it to bind effectively to bacterial targets, thus exhibiting antimicrobial properties.
Biochemical Research
The ability of [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone to modulate enzyme activity makes it useful in:
- Enzyme Inhibition Studies : It can serve as an inhibitor in studies focused on understanding enzyme mechanisms and pathways related to disease states.
- Receptor Binding Studies : The compound can be utilized to explore binding affinities and interactions with various biological receptors, contributing to the understanding of receptor-ligand dynamics.
Case Study 2: Antimicrobial Activity
Research conducted on related compounds indicated that derivatives with trifluoromethyl groups often exhibit enhanced antimicrobial properties. This suggests that [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone could be investigated further for its efficacy against resistant bacterial strains.
Mechanism of Action
The mechanism of action of [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Chloromethyl-Thiazole Moieties
- Structure : These urea derivatives feature a chloromethyl-thiazole core linked to trifluoromethylphenyl groups.
- Molecular Weight : Both have ESI-MS m/z 412.1 [M+H]⁺ , slightly higher than the target compound (383.8 g/mol).
- Synthesis: Yields (~50–53%) are comparable to typical methanone syntheses, though their urea backbone may alter solubility and bioavailability.
Piperazino-Methanone Derivatives with Varied Substituents
a. w3 ()
- Structure: Contains a 4-methylpiperazinyl-methanone linked to a pyrimidine-triazole system.
b. SS-5832 ()
- Structure: (4-Aminophenyl)(4-[4-(trifluoromethyl)phenyl]piperazino)methanone.
- Comparison: The aminophenyl group replaces the chloromethylphenyl, reducing electrophilicity but increasing hydrogen-bonding capacity.
c. {4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone ()
- Structure : Features a sulfonyl-piperazine group instead of the pyridine-linked piperazine.
Pyridine and Pyridazine Analogues
a. Compound 14E ()
- Structure: (5-Iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone.
- Comparison : The iodo substituent and methoxyphenyl group introduce steric bulk, which may affect receptor binding compared to the compact chloromethylphenyl group.
b. 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5,5-dimethylcyclohex-2-en-1-one ()
- Structure: Incorporates a cyclohexenone ring instead of the methanone-bridged phenyl group.
Biological Activity
[3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes both aromatic and heterocyclic components, allows it to interact with various biological targets, making it a subject of interest for drug development and biological research.
- IUPAC Name : [3-(chloromethyl)phenyl]-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
- Molecular Formula : C18H17ClF3N3O
- Molecular Weight : 383.8 g/mol
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Chloromethylphenyl Intermediate : Achieved through chloromethylation using reagents like formaldehyde and hydrochloric acid.
- Synthesis of Trifluoromethylpyridinyl Piperazine : Involves the reaction of 3-(trifluoromethyl)pyridine with piperazine.
- Coupling Reaction : The final step couples the two intermediates under basic conditions, typically using potassium carbonate as a base in an appropriate solvent.
The biological activity of [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-cancer properties.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines:
- Cell Lines Tested : K-562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), HeLa (cervix carcinoma), A549 (lung carcinoma).
- Inhibition Rates : Compounds similar in structure showed up to 92% inhibition against epidermal growth factor receptor (EGFR) at concentrations as low as 10 nM, indicating a strong potential for use in targeted cancer therapies .
Kinase Inhibition
The compound exhibits notable inhibitory activity against several protein kinases:
- EGFR : Significant inhibition observed, comparable to established drugs like imatinib.
- VEGFR2 and PDGFRa : Inhibitory activities ranging from 16% to 77% at specific concentrations, highlighting its role in angiogenesis and cell proliferation pathways .
Structure–Activity Relationship (SAR)
The presence of the trifluoromethyl group and its positioning on the phenyl ring plays a crucial role in enhancing the compound's biological activity. Studies suggest that these modifications improve binding affinity to target proteins, thereby increasing therapeutic efficacy against cancer cells .
Case Studies
- In Vitro Studies : Various derivatives of this compound have been synthesized and tested for cytotoxicity against multiple cancer cell lines, showing moderate to significant activity compared to standard treatments.
- Docking Studies : Molecular docking simulations have indicated favorable binding interactions with key kinases involved in cancer progression, suggesting a mechanism by which the compound may exert its effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone with high purity?
- Methodological Answer : A multi-step synthesis protocol is advisable. Begin with coupling 3-(chloromethyl)benzoyl chloride to a pre-functionalized piperazine intermediate (e.g., 3-(trifluoromethyl)pyridin-2-ylpiperazine) in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>99%) via HPLC (C18 column, acetonitrile/water mobile phase) . Optimize reaction conditions (e.g., temperature, stoichiometry) using Design of Experiments (DoE) to minimize impurities like unreacted intermediates or chlorinated byproducts.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the piperazine ring connectivity and substituent positions. Key signals include piperazine N-CH (~δ 3.5–4.5 ppm) and trifluoromethyl pyridine protons (~δ 8.0–8.5 ppm). Compare with analogous compounds, such as (4-(4-hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone, where carbonyl resonances appear at ~δ 166.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : If crystalline, use single-crystal diffraction to resolve stereoelectronic effects, as demonstrated for structurally related thiazolyl methanones .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. For hydrolytic susceptibility, track chloride ion release (e.g., ion chromatography) in aqueous media .
Advanced Research Questions
Q. How to design a study investigating the environmental fate of this compound, including abiotic/biotic transformations?
- Methodological Answer : Follow Project INCHEMBIOL’s framework :
Abiotic Studies : Simulate photolysis (UV light, λ = 254 nm) and hydrolysis (pH 7–9) in water/sediment systems. Quantify degradation products via LC-MS/MS.
Biotic Studies : Use microbial consortia from contaminated sites to assess biodegradation. Measure metabolite formation (e.g., dechlorinated derivatives) and ecotoxicity using Daphnia magna or algal growth inhibition assays.
Modeling : Apply QSAR models to predict partition coefficients (log P) and bioaccumulation potential.
Q. What strategies resolve contradictions in reported biological activity data for piperazinyl methanone derivatives?
- Methodological Answer :
- Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, discrepancies in IC values for kinase inhibitors may arise from varying ATP concentrations .
- Data Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. For instance, inconsistent cytotoxicity results could stem from differences in membrane permeability, which can be tested via parallel artificial membrane permeability assays (PAMPA) .
Q. How to optimize the compound’s pharmacokinetic profile for CNS-targeted applications?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, sulfonyl) to reduce log P while retaining target affinity. For example, sulfonamide analogs of piperazinyl methanones show enhanced blood-brain barrier penetration .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., chloromethyl group oxidation). Replace labile substituents with bioisosteres (e.g., trifluoromethyl → cyclopropyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
